molecular formula C16H19N3O3S2 B6931859 N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide

N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B6931859
M. Wt: 365.5 g/mol
InChI Key: ZDAZQJMETGDIEJ-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a thiophene ring, a piperazine ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its biological activity, and the piperazine ring, often found in pharmacologically active compounds, makes this compound a promising candidate for various scientific research applications.

Properties

IUPAC Name

N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-15-13-18(10-11-19(15)16-7-4-12-23-16)9-8-17-24(21,22)14-5-2-1-3-6-14/h1-7,12,17H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAZQJMETGDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the sulfonamide group. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form the thiophene ring . The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to improve reaction efficiency . Additionally, solvent-free methods and green chemistry approaches are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzyme active sites or receptor binding sites, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive.

    Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.

    Dorzolamide: Contains a sulfonamide group and is used as a carbonic anhydrase inhibitor.

Uniqueness

N-[2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide is unique due to the combination of the thiophene, piperazine, and sulfonamide groups in a single molecule. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications .

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